molecular formula C13H17N3O B2383701 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol CAS No. 1006336-69-1

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol

Cat. No.: B2383701
CAS No.: 1006336-69-1
M. Wt: 231.299
InChI Key: GSKKMIQQKPSISO-UHFFFAOYSA-N
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Description

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol is a complex organic compound that features a phenol group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-3-methyl-1H-pyrazole with a suitable halomethyl phenol derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated phenol derivatives.

Scientific Research Applications

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole moiety can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Lacks the phenol group, making it less versatile in hydrogen bonding interactions.

    2-amino-4-methylphenol: Lacks the pyrazole moiety, reducing its potential for π-π stacking interactions.

    4-hydroxy-1-methyl-2-(1H-pyrazol-4-yl)benzene: Similar structure but different substitution pattern, affecting its reactivity and biological activity.

Uniqueness

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)amino)phenol is unique due to the combination of the phenol and pyrazole groups, which confer a distinct set of chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-16-9-11(10(2)15-16)8-14-12-6-4-5-7-13(12)17/h4-7,9,14,17H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKMIQQKPSISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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